molecular formula C5H7N3O4S B13199348 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B13199348
M. Wt: 205.19 g/mol
InChI Key: AKDCXZDYSRRTNO-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 1094715-34-0) is a sulfonamide derivative featuring a pyrimidine-dione core. Its molecular formula is C₅H₇N₃O₄S, with a molecular weight of 205.19 g/mol . The compound is synthesized from its sulfonyl chloride precursor (CAS: 1339140-89-4) through nucleophilic substitution reactions, a common pathway for sulfonamide derivatives .

Properties

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C5H7N3O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H2,6,11,12)(H,7,9,10)

InChI Key

AKDCXZDYSRRTNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with sulfonamide reagents. One common method involves the use of methacrylic anhydride to react with 5-hydroxyuracil derivatives, forming the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated pyrimidines, and various substituted pyrimidine compounds.

Scientific Research Applications

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives (Compounds 4a–4d)

Compounds 4a–4d () share a pyrido[2,3-d]pyrimidine core but feature additional substituents:

  • 4a : 4-Fluorobenzyl and 3-methoxy-4-(4-fluorobenzyloxy)phenyl groups.
  • 4b : 4-Fluorobenzyl and unsubstituted phenyl groups.
  • 4c : 2-(4-Methoxyphenyl)-2-oxoethyl and 3-methoxy-4-(2-(4-methoxyphenyl)-2-oxoethoxy)phenyl groups.
  • 4d : 2-(4-Methoxyphenyl)-2-oxoethyl and 4-(2-(4-methoxyphenyl)-2-oxoethoxy)phenyl groups.

Key Differences :

  • The target compound lacks the fused pyrido ring system and complex substituents, resulting in a simpler structure.
  • Yields for 4a–4d range from 21.7% to 28.1% , lower than typical sulfonamide syntheses, likely due to steric hindrance from bulky groups .

Table 1 : Structural and Synthetic Comparison

Compound Core Structure Key Substituents Yield
Target Compound Pyrimidine-dione 1-Methyl, 5-sulfonamide N/A
4a Pyrido[2,3-d]pyrimidine 4-Fluorobenzyl, methoxy-fluorobenzyloxy 27.2%
4d Pyrido[2,3-d]pyrimidine Methoxyphenyl-oxoethyl 21.7%

Quinazoline and Benzoimidazole Sulfonamides

Compounds such as N-([1,1'-biphenyl]-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide () and N-([1,1'-biphenyl]-4-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide () highlight structural variations:

  • Quinazoline Derivatives : Feature a fused benzene-pyrimidine ring, enhancing aromaticity and rigidity.

Key Differences :

Adamantane-Functionalized Analogues

N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide () incorporates a bulky adamantane group linked via an ether chain.

Key Differences :

  • The adamantane group increases lipophilicity , which may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies.
  • The target compound’s simpler structure lacks this feature, favoring applications where lower molecular weight and polar surface area are advantageous .

Alkoxy-Substituted Derivatives

Compounds like N-(3-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide and N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide () feature alkoxy side chains.

Key Differences :

  • The target compound’s methyl group at position 1 provides minimal steric hindrance, which may favor synthetic accessibility .

Biological Activity

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C₆H₆N₂O₄S
  • Molecular Weight : 190.18 g/mol
  • CAS Number : Not explicitly listed but related compounds exist under similar identifiers.
  • Physical State : Solid at room temperature.

Biological Activity Overview

The biological activity of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives has been investigated in various studies. Key activities include:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • A study demonstrated that certain pyrimidine derivatives showed potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • In vitro studies have revealed that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • Animal models have confirmed its efficacy in reducing inflammation markers in conditions like arthritis.

3. Anticancer Properties

Emerging data suggest potential anticancer effects:

  • In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .
  • The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activity in synthesized pyrimidine derivatives using DPPH radical scavenging assays .
Chopra et al. (2015)Reported the synthesis of ferrocene-pyrimidine conjugates with significant antiplasmodial activity against Plasmodium falciparum .
Recent InvestigationsShowed that modifications to the sulfonamide group can enhance the potency against specific cancer cell lines .

The mechanisms by which 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exert their biological effects are varied:

  • Antimicrobial : Inhibition of DNA synthesis and interference with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory : Modulation of signaling pathways associated with inflammation (e.g., NF-kB pathway).
  • Anticancer : Induction of oxidative stress leading to apoptosis and disruption of cell cycle progression.

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